molecular formula C16H20N4O2S B4893380 ethyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)benzoate

ethyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)benzoate

Cat. No.: B4893380
M. Wt: 332.4 g/mol
InChI Key: SPJWAMXRKWZOQJ-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)benzoate is a complex organic compound featuring an imidazole ring, a benzoate ester, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)benzoate typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with ethyl 4-aminobenzoate in the presence of a thiocarbonyl reagent. The reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of a nitro group results in an amine .

Scientific Research Applications

Ethyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The carbamothioyl group may also interact with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)benzoate
  • 4-({[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid)

Uniqueness

Ethyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

ethyl 4-(3-imidazol-1-ylpropylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-2-22-15(21)13-4-6-14(7-5-13)19-16(23)18-8-3-10-20-11-9-17-12-20/h4-7,9,11-12H,2-3,8,10H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJWAMXRKWZOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807898
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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